chemical structure and properties of (R)-(-)-Etodolac-d3
chemical structure and properties of (R)-(-)-Etodolac-d3
Structural Characterization, Pharmacological Distinctiveness, and Bioanalytical Applications[1][2]
Executive Summary
(R)-(-)-Etodolac-d3 is the stable isotope-labeled analog of the (R)-enantiomer of Etodolac, a pyrano-indole acetic acid derivative.[1] While historically categorized as the "inactive" enantiomer regarding cyclooxygenase (COX) inhibition, (R)-Etodolac has emerged as a distinct therapeutic candidate due to its potent antagonism of the Wnt/
Chemical Identity and Structural Architecture
(R)-(-)-Etodolac-d3 is characterized by the substitution of three hydrogen atoms with deuterium isotopes, typically at the terminal methyl group of the ethyl chain at the C1 position.[1] This modification provides a mass shift of +3 Da, sufficient to distinguish the standard from the analyte in mass spectrometry without altering chromatographic retention behavior.
1.1 Structural Specifications
| Property | Detail |
| IUPAC Name | 2-[(1R)-8-ethyl-1-(2,2,2-trideuterioethyl)-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid |
| CAS Number | 1276197-46-6 (racemate reference); (R)-specific analog derived from chiral resolution |
| Molecular Formula | |
| Molecular Weight | 290.37 g/mol (vs. 287.35 g/mol for native) |
| Chirality | (R)-configuration at C1 (optical rotation: levorotatory [-]) |
| Isotopic Purity | Typically |
1.2 Stereochemical Configuration
The Etodolac molecule possesses a single chiral center at C1. The commercial drug is a racemate (50:50 mixture).
-
(S)-(+)-Etodolac: The eutomer responsible for COX-2 inhibition and anti-inflammatory activity.[1][2][3]
-
(R)-(-)-Etodolac: The distomer regarding COX, but the active moiety for Wnt signaling inhibition.[1]
Pharmacological Divergence: The "Inactive" Enantiomer Myth
In drug development, it is critical to treat enantiomers as separate chemical entities. (R)-Etodolac is not merely an inert impurity; it possesses a distinct pharmacological profile that necessitates specific monitoring using (R)-(-)-Etodolac-d3.[1]
2.1 Mechanism of Action: Wnt Signaling vs. COX Inhibition
Unlike its (S)-counterpart, (R)-Etodolac does not bind effectively to the COX active site.[1] Instead, it interacts with the Retinoid X Receptor alpha (
Figure 1: Divergent Signaling Pathways of Etodolac Enantiomers
Caption: Mechanistic divergence where (S)-Etodolac targets COX-2 for inflammation control, while (R)-Etodolac targets RXR
2.2 Comparative Pharmacological Properties
| Feature | (S)-(+)-Etodolac | (R)-(-)-Etodolac |
| COX-2 IC50 | ~53 nM (Potent) | >100 |
| Wnt Inhibition | Negligible | Potent ( |
| Gastrointestinal Toxicity | Moderate (COX-dependent) | Low (Gastroprotective) |
| Plasma Protein Binding | High (>99%) | High (>99%), but distinct sites |
| Metabolism | Preferential glucuronidation | Slower clearance in some species |
Bioanalytical Applications: LC-MS/MS Methodology
The primary application of (R)-(-)-Etodolac-d3 is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Due to the stereoselective pharmacokinetics of Etodolac—where the (R)-enantiomer often exhibits higher plasma concentrations due to unidirectional chiral inversion or metabolic clearance differences—accurate quantification requires chiral separation.
3.1 Why Deuterated IS is Mandatory
Using a structural analog (e.g., ibuprofen) as an IS is insufficient for chiral assays because it cannot compensate for matrix effects specific to the Etodolac elution time or the specific ionization efficiency of the enantiomers. (R)-(-)-Etodolac-d3 co-elutes with (R)-Etodolac on achiral phases (or elutes with defined proximity on chiral phases) and experiences identical ionization suppression/enhancement.[1]
3.2 Validated Experimental Protocol: Enantioselective Quantification
Objective: Quantify (R)-Etodolac in human plasma using (R)-(-)-Etodolac-d3 as IS.[1]
Reagents:
-
IS: (R)-(-)-Etodolac-d3 (10
g/mL stock in methanol).[1] -
Column: Chiralpak AGP or Chiralcel OD-H (for direct enantiomer resolution).[1]
Protocol Steps:
-
Sample Prep: Aliquot 100
L plasma. -
Spiking: Add 10
L of (R)-(-)-Etodolac-d3 IS working solution.[1] -
Extraction: Perform Liquid-Liquid Extraction (LLE) using n-hexane:ethyl acetate (95:5). Vortex 2 min, centrifuge 10 min at 4000 rpm.
-
Reconstitution: Evaporate supernatant under
stream; reconstitute in Mobile Phase. -
LC Separation: Isocratic elution (Acetonitrile:Ammonium Acetate buffer).
-
MS/MS Detection: Electrospray Ionization (ESI) in Negative Mode.
Table 2: Mass Spectrometry Transitions (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|
| (R)-Etodolac | 286.1
Note: The +3 Da shift is maintained in the fragment ion, confirming the deuterium label is located on the stable ethyl moiety, not the labile carboxyl group.
Figure 2: Bioanalytical Workflow for Chiral Etodolac Analysis
Caption: Step-by-step workflow for the extraction and quantification of Etodolac enantiomers using the deuterated internal standard.
Synthesis and Stability Considerations
4.1 Synthesis Strategy
The synthesis of (R)-(-)-Etodolac-d3 generally follows the Fischer indole synthesis route used for the native drug, but utilizes 1,1,1-trideuterio-2-bromobutane or a similar deuterated alkylating agent to generate the 7-ethyltryptophol intermediate with the isotopic label.[1] Alternatively, the deuterium can be introduced during the formation of the pyrano ring using a deuterated keto-ester.
4.2 Isotopic Stability
The deuterium atoms in (R)-(-)-Etodolac-d3 are located on the terminal methyl of the ethyl side chain.[1] This position is chemically inert and non-exchangeable under physiological conditions (pH 1-9).[1] This contrasts with labile protons (e.g., carboxyl or indole NH), ensuring the mass tag remains intact throughout extraction and ionization.
References
-
Inoue, N., et al. (2011).[1] "The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety." Biological and Pharmaceutical Bulletin. Retrieved from [Link]
-
Roberts, J.S., et al. (2017).[1] "R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac."[1][10] University of California eScholarship. Retrieved from [Link]
-
Brocks, D.R., & Jamali, F. (2016). "Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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